molecular formula C18H21N7S B12246046 1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

Cat. No.: B12246046
M. Wt: 367.5 g/mol
InChI Key: VTZAZJQDVXOLNM-UHFFFAOYSA-N
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Description

1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a complex heterocyclic compound It features a unique structure that combines a cyclopenta[d]pyrimidine ring with a pyrazolo[1,5-a]pyrimidine moiety, connected through a piperazine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves multiple steps. One common approach is the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents to form the cyclopenta[d]pyrimidine core . The final step involves the coupling of the two heterocyclic systems via a piperazine linker under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves the inhibition of specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is unique due to its dual heterocyclic structure, which provides a versatile scaffold for the development of novel therapeutic agents. Its ability to undergo various chemical modifications further enhances its potential in drug discovery .

Properties

Molecular Formula

C18H21N7S

Molecular Weight

367.5 g/mol

IUPAC Name

5-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H21N7S/c1-26-18-20-14-4-2-3-13(14)17(22-18)24-11-9-23(10-12-24)15-6-8-25-16(21-15)5-7-19-25/h5-8H,2-4,9-12H2,1H3

InChI Key

VTZAZJQDVXOLNM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC5=CC=NN5C=C4

Origin of Product

United States

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